molecular formula C6H11NO2 B14661283 3-Isoxazolidinone, 2-propyl- CAS No. 40784-16-5

3-Isoxazolidinone, 2-propyl-

Cat. No.: B14661283
CAS No.: 40784-16-5
M. Wt: 129.16 g/mol
InChI Key: WOWQQULALBNEEM-UHFFFAOYSA-N
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Description

3-Isoxazolidinone, 2-propyl- is a heterocyclic organic compound with the molecular formula C6H11NO2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoxazolidinone, 2-propyl- can be achieved through several methods. One common approach involves the reaction of allyl bromide with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to isoxazolidinones.

Industrial Production Methods

Industrial production methods for 3-Isoxazolidinone, 2-propyl- often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Isoxazolidinone, 2-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution can introduce alkyl or aryl groups .

Scientific Research Applications

3-Isoxazolidinone, 2-propyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Isoxazolidinone, 2-propyl- include other isoxazolidinones and oxazolidinones. Examples include:

Uniqueness

What sets 3-Isoxazolidinone, 2-propyl- apart from its analogs is its specific substitution pattern, which can influence its biological activity and chemical reactivity. For example, the propyl group can enhance its lipophilicity, potentially improving its interaction with lipid membranes and increasing its bioavailability .

Properties

CAS No.

40784-16-5

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

2-propyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C6H11NO2/c1-2-4-7-6(8)3-5-9-7/h2-5H2,1H3

InChI Key

WOWQQULALBNEEM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)CCO1

Origin of Product

United States

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